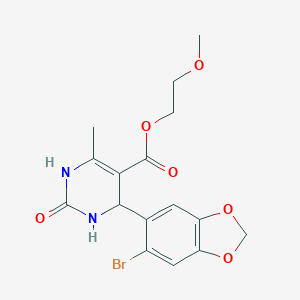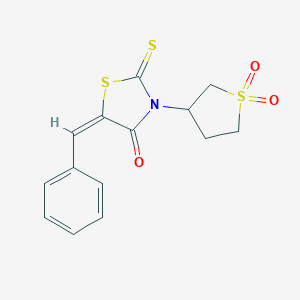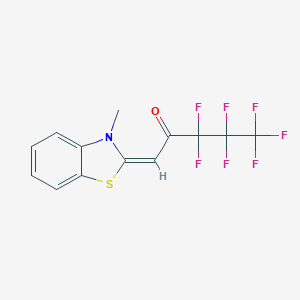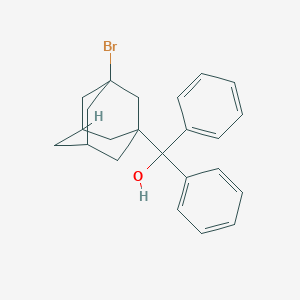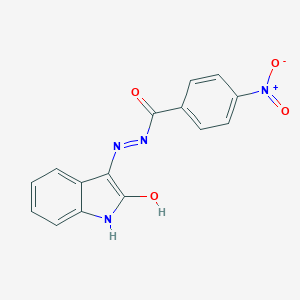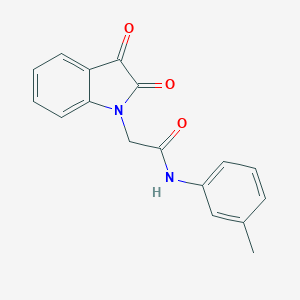![molecular formula C16H16N2O2S2 B412315 3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B412315.png)
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a quinoline moiety, a thiazolidinone ring, and various functional groups such as methoxy and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using appropriate reagents such as methyl iodide and sodium methoxide.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Final Coupling Reaction: The final step involves the coupling of the quinoline moiety with the thiazolidinone ring through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or halogenating agents in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
3-ETHYL-5-[(2Z)-6-METHOXY-1-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: The parent compound with unique structural features.
3-Ethyl-5-(6-methoxy-1-methyl-1H-quinolin-2-ylidene)-2-oxo-thiazolidin-4-one: A similar compound with an oxo group instead of a thioxo group.
3-Ethyl-5-(6-methoxy-1-methyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse chemical properties and potential applications. The presence of both the quinoline moiety and the thiazolidinone ring, along with the methoxy and ethyl groups, makes this compound distinct from other similar compounds.
Propiedades
Fórmula molecular |
C16H16N2O2S2 |
|---|---|
Peso molecular |
332.4g/mol |
Nombre IUPAC |
(5Z)-3-ethyl-5-(6-methoxy-1-methylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S2/c1-4-18-15(19)14(22-16(18)21)13-7-5-10-9-11(20-3)6-8-12(10)17(13)2/h5-9H,4H2,1-3H3/b14-13- |
Clave InChI |
NMZABWNMJRUGQG-YPKPFQOOSA-N |
SMILES |
CCN1C(=O)C(=C2C=CC3=C(N2C)C=CC(=C3)OC)SC1=S |
SMILES isomérico |
CCN1C(=O)/C(=C/2\C=CC3=C(N2C)C=CC(=C3)OC)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=C2C=CC3=C(N2C)C=CC(=C3)OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


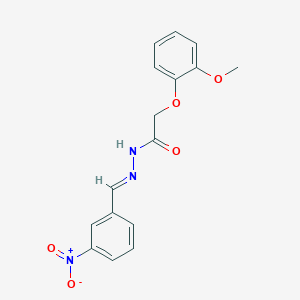
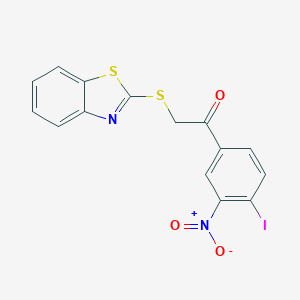
![2-{4-Ethoxy-3-nitrophenyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B412237.png)
![4-[chloro(4-chlorophenyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B412241.png)
![N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]-2-furamide](/img/structure/B412242.png)

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B412245.png)
